molecular formula C11H8ClFN2O2 B12943276 Methyl 4-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

Methyl 4-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B12943276
M. Wt: 254.64 g/mol
InChI Key: WZYWWDMTDCJBKH-UHFFFAOYSA-N
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Description

Methyl 4-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a pyrazole ring substituted with a chloro group at the 4-position and a fluorophenyl group at the 1-position. The carboxylate ester group at the 3-position further enhances its chemical properties, making it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted pyrazoles
  • Oxidized pyrazole derivatives
  • Reduced alcohol derivatives

Scientific Research Applications

Methyl 4-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The chloro and fluorophenyl groups enhance its binding affinity to target proteins or enzymes, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 4-chloro-1-(4-fluorophenyl)butan-1-one
  • 4-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid
  • 4-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Comparison: Methyl 4-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is unique due to its ester functional group, which imparts different chemical reactivity and biological activity compared to its acid and amide counterparts. The presence of the ester group also influences its solubility and pharmacokinetic properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C11H8ClFN2O2

Molecular Weight

254.64 g/mol

IUPAC Name

methyl 4-chloro-1-(4-fluorophenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C11H8ClFN2O2/c1-17-11(16)10-9(12)6-15(14-10)8-4-2-7(13)3-5-8/h2-6H,1H3

InChI Key

WZYWWDMTDCJBKH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C=C1Cl)C2=CC=C(C=C2)F

Origin of Product

United States

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